molecular formula C18H17ClN2O2S B2942996 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide CAS No. 2094446-72-5

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide

Cat. No. B2942996
CAS RN: 2094446-72-5
M. Wt: 360.86
InChI Key: YUDGEBRIGSVBQH-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide has been studied in detail. It has been reported to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA and RNA. This inhibition leads to the depletion of folate cofactors, which are required for the synthesis of nucleic acids. As a result, the growth and proliferation of bacterial cells are inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been reported to exhibit significant antimicrobial activity against several bacterial strains, including MRSA and E. coli. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. However, its toxicity and side effects have not been fully elucidated, and further studies are needed to determine its safety profile.

Advantages and Limitations for Lab Experiments

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of DHFR, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, its toxicity and side effects may limit its use in certain experiments, and further studies are needed to determine its safety profile.

Future Directions

There are several future directions for the study of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide. One of the most significant directions is the development of new derivatives with improved activity and safety profiles. Another direction is the study of its potential applications in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and toxicity profile.

Synthesis Methods

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide has been reported in several research articles. One of the most common methods involves the reaction of 4-chlorobenzyl mercaptan with 3-(2-oxoazetidin-1-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with chloroacetyl chloride to obtain the final product. Other methods involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been reported to exhibit significant antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. It has also been studied as a potential anti-inflammatory and analgesic agent due to its ability to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-14-6-4-13(5-7-14)11-24-12-17(22)20-15-2-1-3-16(10-15)21-9-8-18(21)23/h1-7,10H,8-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDGEBRIGSVBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)NC(=O)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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